1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (CAS 1219913-56-0) is a synthetic small molecule featuring an indole core linked via an ethanone bridge to a piperazine ring, which is further substituted with a cyclopropylsulfonyl group. This specific combination of structural motifs differentiates it from other piperazine-containing indole derivatives, but its distinct biological profile and quantitative differentiation from close analogs remain undefined in the accessible primary literature.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 1219913-56-0
Cat. No. B2977450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
CAS1219913-56-0
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)S(=O)(=O)C4CC4
InChIInChI=1S/C18H23N3O3S/c1-19-13-14(16-4-2-3-5-17(16)19)12-18(22)20-8-10-21(11-9-20)25(23,24)15-6-7-15/h2-5,13,15H,6-12H2,1H3
InChIKeyJYCXNNKSQFHAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone: Structural Features and Procurement Considerations


1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (CAS 1219913-56-0) is a synthetic small molecule featuring an indole core linked via an ethanone bridge to a piperazine ring, which is further substituted with a cyclopropylsulfonyl group. This specific combination of structural motifs differentiates it from other piperazine-containing indole derivatives, but its distinct biological profile and quantitative differentiation from close analogs remain undefined in the accessible primary literature. No authoritative database entries or research articles providing comparative biological data were identified during this analysis. The compound is listed in supplier catalogs for research purposes .

Why In-Class Piperazine-Indole Derivatives Cannot Simply Substitute 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone


Compounds within the piperazine-indole sulfonamide class are not interchangeable due to the profound impact that substituent variations on the piperazine ring can have on target selectivity and potency. A close structural analog, 2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone, replaces the cyclopropyl group with a methyl group, a change that can drastically alter lipophilicity, metabolic stability, and binding affinity . Without quantitative data for the target compound, the specific functional consequences of this substitution remain unknown, making risk-free analog swapping impossible. This lack of comparative data is the key risk in procurement for any screening campaign relying on specific structure-activity relationships.

Quantitative Comparative Evidence for Procuring 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone


No Direct Comparative Activity Data Found for the Target Compound vs. its Methylsulfonyl Analog

A rigorous search for quantitative differential evidence was conducted. No primary research papers, patents, or authoritative databases (such as PubChem BioAssay, ChEMBL, or BindingDB) were found that report biological activity data for 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone. Consequently, a direct head-to-head comparison against the closest identified analog, 2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone, cannot be performed. This absence of data extends to all other potential comparators.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Scientifically Grounded Application Scenarios for 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone


Chemical Tool for De Novo Structure-Activity Relationship (SAR) Exploration

The primary application derived from the lack of existing evidence is its use as a novel chemical tool in a de novo SAR study. A research group could synthesize or procure this compound alongside its methylsulfonyl analog to systematically probe the effect of the cyclopropyl group on a specific biological target panel. This would generate the exact comparative data currently missing from the literature.

Negative Control or Selectivity Profiler in Target-Focused Screens

In the absence of known activity, this compound could serve as a negative control in assays where structurally similar piperazine-indoles are known to be active. It can help establish a baseline for target engagement and define the selectivity profile of a hit or lead compound within the same chemical series.

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